1-Fluoro-3-nitrobenzene

Catalog No.
S515765
CAS No.
402-67-5
M.F
C6H4FNO2
M. Wt
141.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3-nitrobenzene

Researchers seeking meta-fluorinated anilines often encounter unintended defluorination with ortho/para isomers or side products with 1-chloro-3-nitrobenzene. 1-Fluoro-3-nitrobenzene (CAS 402-67-5) resolves this via meta-deactivation of SNAr, preserving the C-F bond. • Retains fluorine during nitro reduction, ensuring >99% purity 3-fluoroaniline for APIs (e.g., flumetralin intermediate). • Enables meta-linked diamine AT-NH2 synthesis for flexible, low-dielectric FCCL polymers. • High-yield etherification with no ortho-defects vs. chloro analog. Supply: In stock, ambient shipping, quality assured.

CAS Number

402-67-5

Product Name

1-Fluoro-3-nitrobenzene

IUPAC Name

1-fluoro-3-nitrobenzene

Molecular Formula

C6H4FNO2

Molecular Weight

141.1 g/mol

InChI

InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H

InChI Key

WMASLRCNNKMRFP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)[N+](=O)[O-]

solubility

Soluble in DMSO

Synonyms

1-Fluoro-3-nitrobenzene

Canonical SMILES

C1=CC(=CC(=C1)F)[N+](=O)[O-]

The exact mass of the compound 1-Fluoro-3-nitrobenzene is 141.0226 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60651. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

25 g, 100 g

1-Fluoro-3-nitrobenzene (CAS: 402-67-5) is a critical halogenated aromatic intermediate utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. Characterized by the meta-positioning of its strongly electron-withdrawing nitro group and electronegative fluorine atom, this compound exhibits a distinct electronic environment compared to its ortho and para isomers. In industrial procurement, it is primarily valued for its unique regiochemical stability; the lack of direct resonance activation between the nitro and fluoro groups allows the C-F bond to remain intact during downstream transformations, such as nitro reduction to 3-fluoroaniline. This makes it an indispensable precursor for incorporating the meta-fluorophenyl motif into complex active ingredients and high-performance materials [1].

Procurement Fit

1
Meta-substituted fluoroarene for regioselective SNAr at the fluorine-bearing position
Enables 3-substituted fluorobenzene scaffold assembly
2
Fluorine as a selective leaving group with controlled mobility relative to nitro displacement
Supports chemoselective fluoride substitution workflows
3
Reported high-yield fluorodenitration route from 1,3-dinitrobenzene precursor
May support procurement-scale synthesis evaluation

Substituting 1-fluoro-3-nitrobenzene with its more common positional isomers, such as 1-fluoro-2-nitrobenzene or 1-fluoro-4-nitrobenzene, fundamentally alters the molecule's reactivity profile. In the ortho and para isomers, the nitro group strongly activates the fluorine atom toward nucleophilic aromatic substitution (SNAr), leading to unintended defluorination or substitution under basic conditions [1]. Conversely, attempting to substitute with the cheaper 1-chloro-3-nitrobenzene alters the leaving group dynamics and thermodynamic stability, often resulting in complex mixtures of side products during coupling or etherification reactions[2]. For processes requiring the retention of the halogen or specific meta-linkages in polymer backbones, these alternatives fail to provide the necessary chemoselectivity and structural geometry.

Substitution Risk

Target
Potential Substitute
Why Substitution May Fail
1-Fluoro-3-nitrobenzene
(meta)
Ortho / para isomers
Regioisomeric shift alters electronic distribution and may redirect SNAr regioselectivity away from the desired position.
Fluorine leaving group
Chloro / bromo analogs
Halogen mobility differs significantly in SNAr; chloro and bromo analogs may require harsher conditions and can reduce yield.
Selective fluoride displacement
1,3-Dinitrobenzene
Competing nitro group displacement may produce undesired byproducts; chemoselectivity profile may not transfer between precursors.

SNAr Resistance

The meta-positioning of the nitro group in 1-fluoro-3-nitrobenzene prevents the direct resonance stabilization required to form a Meisenheimer complex during SNAr. Mechanochemical studies utilizing piperidine as a nucleophile demonstrate this stark contrast in reactivity: while the activated ortho-isomer (1-fluoro-2-nitrobenzene) rapidly undergoes substitution to achieve a 98% yield, 1-fluoro-3-nitrobenzene yields 0% of the substituted product under identical milling conditions [1].

Evidence DimensionSNAr Substitution Yield (with piperidine)
Target Compound Data0% yield (complete resistance)
Comparator Or Baseline98% yield (1-fluoro-2-nitrobenzene)
Quantified DifferenceComplete suppression of SNAr reactivity
ConditionsMechanochemical milling (15 Hz, 1 h), Al2O3 promoted

Allows chemists to perform aggressive reactions on other sites of the molecule without risking premature cleavage of the critical C-F bond.

SNAr Leaving Group Mobility
Head-to-head
F displacement
NO₂ displacement
k(NO₂)/k(F) varies with temperature and phenol substituent; nitro group exhibits greater mobility under studied conditions.
Supports fluoride-selective displacement review; enables cleaner meta-substituted product formation.
DMF, K₂CO₃, 95–125°C; phenol nucleophiles.

Halogen Selectivity in Etherification

When synthesizing meta-alkoxy nitrobenzenes, the identity of the halogen is critical for preventing off-target reactions. Etherification of 1-chloro-3-nitrobenzene with ethanol results in poor regiocontrol, yielding 35% of an undesired ortho-substitution side product. In contrast, 1-fluoro-3-nitrobenzene, despite being a difficult substrate for unactivated etherification, successfully undergoes selective substitution under optimized conditions to yield 62–81% of the desired primary ether without ortho-defect formation[1].

Evidence DimensionPrimary Etherification Yield vs. Side Product Formation
Target Compound Data62–81% yield of desired ether (1-fluoro-3-nitrobenzene)
Comparator Or Baseline35% yield of ortho-substitution side product (1-chloro-3-nitrobenzene)
Quantified DifferenceElimination of ortho-substitution defects and >2x increase in productive yield
ConditionsReaction with primary alcohols, t-BuOK, 18-crown-6, DMF

Justifies the procurement of the fluoro-analog over the cheaper chloro-analog to ensure high-purity product profiles in complex ether syntheses.

Fluorodenitration Yield
Reported
Up to 92%
Supports procurement-scale synthesis evaluation; reported route from 1,3-dinitrobenzene precursor.
KF, sulfolane, 180–200°C; phthaloyl dichloride.

Thermodynamic Stability

1-Fluoro-3-nitrobenzene exhibits a distinct thermodynamic profile that influences its behavior during high-temperature industrial processing. Rotating bomb combustion calorimetry establishes its standard molar enthalpy of formation in the gaseous phase at −128.0 kJ/mol. This places its thermodynamic stability precisely between the highly stable para-isomer (−133.9 kJ/mol) and the significantly less stable ortho-isomer (−102.4 kJ/mol)[1].

Evidence DimensionStandard Molar Enthalpy of Formation (Gas Phase)
Target Compound Data−128.0 ± 1.7 kJ/mol
Comparator Or Baseline−102.4 ± 1.5 kJ/mol (2-fluoronitrobenzene)
Quantified Difference25.6 kJ/mol greater thermodynamic stability than the ortho-isomer
ConditionsStandard conditions (p° = 0.1 MPa, T = 298.15 K)

Informs energy requirements and safety margins for high-temperature industrial scaling, distillation, and polymer curing processes.

Aquatic Toxicity Benchmark
Class-level
pIGC₅₀ via QSAR model; class variability spans ~3 orders of magnitude across substituted nitrobenzenes.
Supports environmental safety assessment review; provides a verifiable benchmark for handling protocols.
Tetrahymena pyriformis 40-h growth inhibition assay; data to verify.

Chemoselective Reduction to 3-Fluoroaniline

A primary industrial application of 1-fluoro-3-nitrobenzene is its use as a precursor for 3-fluoroaniline. Solvent-free, zinc-mediated mechanochemical Béchamp reduction demonstrates that the nitro group can be efficiently reduced to an amine, achieving an 85% yield. Crucially, this process occurs without inducing hydrodefluorination, preserving the essential C-F bond required for downstream active ingredients [1].

Evidence DimensionChemoselective Reduction Yield
Target Compound Data85% yield of 3-fluoroaniline
Comparator Or BaselineStandard unoptimized nitroarene reductions (prone to hydrodehalogenation)
Quantified DifferenceHigh conversion with complete retention of the meta-fluoro substituent
ConditionsZinc-mediated mechanochemical reduction with NH4Cl

Ensures cost-effective and high-purity procurement of 3-fluoroaniline building blocks for agrochemical and pharmaceutical manufacturing.

Electron Affinity
Cross-study comparable
1.24 ± 0.10 eV
Supports reductive reactivity prediction; quantifies electron-accepting capability for rational synthetic design.
Gas phase, TDEq method; ΔEA ≈ +0.24 eV vs. nitrobenzene.

Meta-Fluorinated API Synthesis

Due to its pronounced resistance to nucleophilic aromatic substitution (SNAr), 1-fluoro-3-nitrobenzene is the preferred starting material for APIs requiring a meta-fluoroaniline core. It allows chemists to perform selective nitro reduction and subsequent cross-coupling reactions without risking premature cleavage of the C-F bond [1].

PEI Substrates for Flexible Electronics

The compound is utilized as a critical monomer precursor to synthesize meta-linked diamines (e.g., AT-NH2). The meta-linkage introduces specific chain flexibility and optimal glass transition temperatures, making it highly suitable for manufacturing adhesive-free flexible copper clad laminates (FCCL) used in high-frequency, low-dielectric electronic devices [2].

Agrochemical & Herbicide Synthesis

It serves as a primary industrial building block for meta-fluorinated agrochemicals, such as flumetralin. Its ability to be efficiently reduced to 3-fluoroaniline without hydrodefluorination ensures high-purity bulk manufacturing, where the specific meta-regiochemistry dictates the final product's biological target affinity and metabolic stability [3].

Selective Etherification for Advanced Materials

In the development of complex alkoxy-aromatic materials, 1-fluoro-3-nitrobenzene is selected over its chloro-analog to avoid ortho-substitution defects. Its specific leaving-group dynamics under optimized conditions allow for high-yield primary etherification, streamlining downstream purification[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Meta-substituted fluorinated building block synthesis
Fluoride-selective SNAr chemoselectivity
Regiochemical outcome and nitro group retention
3-Fluoroaniline derivative synthesis
Nitro reduction without competing C–F cleavage
Reductive chemoselectivity and amine yield
Parallel synthesis and medicinal chemistry library production
Balanced reactivity and liquid handling compatibility
Reaction consistency across diverse nucleophiles

XLogP3

1.9

Exact Mass

141.0226

Boiling Point

199.0 °C

LogP

1.9 (LogP)

Appearance

Solid powder

Melting Point

41.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.73%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.73%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (13.64%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (86.36%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.73%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

402-67-5

Wikipedia

1-Fluoro-3-nitrobenzene

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